AC708 -

AC708

Catalog Number: EVT-256994
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AC708 is a small molecule CSF1R inhibitor designed with rationale to impact the TAM-related progression of human tumors. AC708 possesses significant specificity for CSF1R when tested in a kinase selectivity assay, and to the closely related PDGFR family receptors PDGFRα and β, FLT3, and KIT. In cell based assays, AC708 potently inhibited CSF1R phosphorylation mediated by CSF-1 (IC50 = 26 nM) and by IL-34 (IC50 = 33 nM). It also inhibited the viability of growth-factor dependent cells cultured in CSF-1 (IC50 = 38 nM) or IL-34 (IC50 = 40 nM), and inhibited the CSF-1-mediated differentiation and survival of primary human osteoclast with an IC50 of 15 nM.
Source and Classification

AC708 is classified as a CSF1R inhibitor, falling under the broader category of small molecule therapeutics. It is synthesized for research and clinical applications in oncology, particularly in the context of cancers where macrophage activity contributes to tumor growth and metastasis. The compound has been investigated in preclinical studies to evaluate its effectiveness in reducing TAM-mediated tumor progression .

Synthesis Analysis

Methods and Technical Details

The synthesis of AC708 involves multiple steps typical of small molecule drug development. While specific synthetic routes are proprietary, general approaches for synthesizing CSF1R inhibitors often include:

  1. Design and Optimization: Initial design based on structure-activity relationship studies to optimize binding affinity and selectivity for CSF1R.
  2. Chemical Synthesis: Utilizing organic synthesis techniques such as:
    • Coupling reactions to form key linkages.
    • Functional group modifications to enhance pharmacological properties.
  3. Purification: Techniques like High-Performance Liquid Chromatography (HPLC) are employed to purify the final product and remove impurities .

The synthesis process is crucial for ensuring the compound's purity and efficacy, which are essential for subsequent biological testing.

Molecular Structure Analysis

Structure and Data

The molecular structure of AC708 can be elucidated using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the molecular framework and functional groups present.
  • Mass Spectrometry: Determines molecular weight and confirms the identity of the compound.
  • X-ray Crystallography: Offers detailed three-dimensional structural data when single crystals can be obtained .

AC708's structure features specific functional groups that facilitate its interaction with CSF1R, although detailed structural data is typically found in proprietary databases or publications.

Chemical Reactions Analysis

Reactions and Technical Details

AC708 primarily engages in biochemical interactions rather than traditional chemical reactions. Its mechanism involves binding to CSF1R, which alters downstream signaling pathways associated with macrophage activation and proliferation. The inhibition of this receptor can lead to:

  • Reduced macrophage infiltration into tumors.
  • Altered cytokine production within the tumor microenvironment.

These changes can significantly affect tumor growth dynamics .

Mechanism of Action

Process and Data

The mechanism of action for AC708 involves:

  1. Binding to CSF1R: The compound selectively inhibits the receptor's activity.
  2. Downstream Effects: This inhibition disrupts signaling pathways that promote macrophage survival and function, thereby reducing their contribution to tumor progression.
  3. Impact on Tumor Microenvironment: By modulating macrophage activity, AC708 may enhance the effectiveness of other therapeutic agents by altering immune responses within tumors .

The precise molecular interactions between AC708 and CSF1R are critical for understanding its therapeutic potential.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point, solubility, and stability are often proprietary or not publicly disclosed, general characteristics for small molecule inhibitors like AC708 typically include:

  • Molecular Weight: Generally within the range suitable for drug-like properties (around 300-500 g/mol).
  • Solubility: Important for bioavailability; often optimized during synthesis.
  • Stability: Assessed under various conditions to ensure efficacy over time .

Analytical techniques such as Infrared Spectroscopy (IR) and Ultraviolet-Visible Spectroscopy (UV-Vis) may also be employed to characterize these properties.

Applications

Scientific Uses

AC708 is primarily used in cancer research, focusing on:

  • Preclinical Studies: Evaluating its efficacy in reducing tumor growth in models where macrophages play a significant role.
  • Combination Therapies: Investigating its potential synergistic effects with other cancer treatments by altering the immune landscape of tumors.
  • Biomarker Development: Identifying biomarkers that predict response to CSF1R inhibition could enhance patient stratification in clinical trials .
Genomic & Phylogenetic Context of AC708 in Subseafloor Biospheres

Evolutionary Positioning Within the Aminicenantia Class

Comparative Phylogenomics of JdFR-78 Lineage

AC708 belongs to the Aminicenantia class (phylum Acidobacteriota), specifically within the JdFR-78 lineage endemic to the subseafloor crustal biosphere of the Juan de Fuca Ridge (JdFR). This lineage exhibits remarkable genomic divergence from other Aminicenantia clades (e.g., JdFR-80), with phylogenomic analyses placing it at the base of the Aminicenantia evolutionary tree. Single-cell amplified genomes (SAGs) and metagenome-assembled genomes (MAGs) reveal that JdFR-78 shares only 82–85% average nucleotide identity (ANI) with non-JdFR Aminicenantia, indicating a long period of independent evolution in oceanic crust habitats [1] [3]. Key genomic distinctions include:

  • Reduced genome size (1.2–1.5 Mb) compared to other lineages (1.8–2.2 Mb).
  • Divergent CRISPR-Cas loci (Type I systems) absent in sister lineages.
  • Unique nitrogen assimilation pathways via assimilatory nitrite reductases.

Table 1: Genomic Features of JdFR-78 Lineage vs. Other Aminicenantia

FeatureJdFR-78 (AC708)JdFR-80 LineageTerrestrial Aminicenantia
Avg. Genome Size (Mb)1.2–1.51.8–2.02.0–2.3
CRISPR-Cas SystemType I-C presentAbsentVariable (Types I/III)
Spiroheme SynthesisPrimordial pathwayModern pathwayModern pathway
Electron BifurcationPresent (Rnf complex)AbsentRare
ANI to JdFR-78 (%)10084–8682–85

Basal Genomic Features Suggesting Primordial Metabolic Traits

The JdFR-78 lineage retains "primordial" metabolic traits optimized for energy-limited subseafloor environments:

  • Spiroheme-independent heme synthesis: Utilizes siroheme biosynthetic intermediates for heme production, bypassing modern pathways requiring complex iron-sulfur clusters. This trait is absent in later-evolved Aminicenantia [1] [3].
  • Electron bifurcation-driven energy conservation: Encodes an Rnf (Rhodobacter nitrogen fixation) complex coupled to electron-bifurcating enzymes (e.g., [FeFe]-hydrogenases). This enables ATP synthesis via substrate-level phosphorylation using low-energy substrates like H₂ or formate [1].
  • Anaerobic carbon fixation potential: RuBisCO-like proteins suggest auxiliary carbon assimilation via the Calvin cycle, supplementing heterotrophy [3].

These traits indicate adaptations to oceanic crust conditions (62–64°C, anoxic, <12 μM dissolved organic carbon) and position JdFR-78 as a relict lineage mirroring early Earth’s lithotrophic biosphere [1].

CRISPR-Cas Systems as Adaptive Defense Mechanisms

Viral Evasion Strategies in Low-Energy Crustal Environments

The JdFR-78 lineage employs Type I CRISPR-Cas systems to counter viral predation in nutrient-poor oceanic crust ecosystems. Genomic data reveal:

  • CRISPR array expansion: JdFR-78 SAGs contain 15–30 spacers per genome, primarily targeting Caudovirales phages endemic to JdFR fluids [1] [3].
  • Fitness trade-offs: Maintaining CRISPR-Cas incurs energy costs in organic carbon-limited settings. This selects for "minimalist" Type I systems (only cas1, cas2, cas3, cas5, cas6 genes), reducing metabolic burden [2] [6].
  • Viral counter-adaptations: Phages evade CRISPR via point mutations in PAM sites (protospacer adjacent motifs) and anti-CRISPR proteins (Acrs) blocking Cas3 nuclease activity. Metagenomic signatures of these evasion tactics are detected in JdFR viral populations [5] [6].

Table 2: Host-Virus Interaction Dynamics in JdFR Aminicenantia

Interaction TypeJdFR-78 (CRISPR+)JdFR-80 (CRISPR−)Viral Counter-Strategy
Primary DefenseType I CRISPR-CasProphage integrationPAM mutation; Acr proteins
Spacer AcquisitionActive (primed)AbsentProto-spacer methylation
Immune CostHigh (energy burden)LowN/A
Observed OutcomeViral suppressionViral persistenceCoevolutionary arms race

Prophage Integration Dynamics in Coexisting Lineages

In contrast to JdFR-78, the coexisting JdFR-80 lineage lacks CRISPR-Cas and instead adopts prophage-mediated viral coexistence:

  • Temperate phage integration: 40% of JdFR-80 MAGs carry intact prophages (e.g., Myoviridae, Siphoviridae) within genomic islands. These prophages express superinfection exclusion (Sie) proteins, blocking secondary phage adsorption [1] [5].
  • Metabolic trade-offs: Prophages encode auxiliary metabolic genes (AMGs) for amino acid synthesis (e.g., lysA, argH), supplementing host nutrition in exchange for replication dormancy [1].
  • Evolutionary stability: Prophage-bearing JdFR-80 strains show 2.5× higher prevalence than CRISPR-dependent JdFR-78 in JdFR crustal fluids, suggesting reduced immune cost enhances fitness in energy-poor habitats [1] [6].

This dichotomy underscores niche partitioning: JdFR-78 relies on adaptive immunity for survival, while JdFR-80 leverages viral symbiosis, illustrating divergent evolutionary strategies within the same extreme biosphere.

Properties

Product Name

AC708

IUPAC Name

unknown

Solubility

Soluble in DMSO, not in water

Synonyms

AC708; AC-708; AC 708.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.